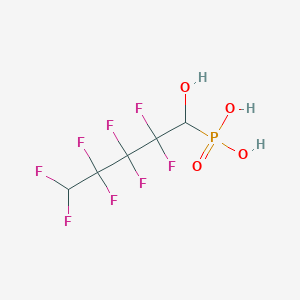
(E)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone oxime, also known as TEPOX, is a novel oxime compound with potential applications in the fields of medicine and scientific research. It is a colorless, water-soluble solid with a molecular weight of approximately 160.3 g/mol. TEPOX has a melting point of approximately 100-102°C, and a boiling point of approximately 300°C. It is a versatile compound with multiple potential applications, including synthesis, medicinal, and research uses.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The preparation and nitrosation of oximes, including those structurally related to (E)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone oxime, have been explored for their potential in forming pyrazole derivatives and isoxazoline compounds. For instance, Hansen and Novak (1994) investigated the stereoisomeric oximes' reactivity, leading to products like 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide and various 2-isoxazoline derivatives. This study highlights the synthetic versatility of oximes in organic chemistry, particularly in the efficient synthesis of pyrazole and isoxazoline frameworks which are common in numerous bioactive compounds (Hansen & Novak, 1994).
Anticancer Research
A significant application of oxime derivatives is found in the field of anticancer research. Karakurt et al. (2021) synthesized a series of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives, demonstrating potential anticancer properties. Their research indicated that these compounds exhibit selective toxicity towards neuroblastoma cells, without significantly affecting healthy fibroblast cells. This study provides insights into the design of novel anticancer agents with improved selectivity and efficacy (Karakurt et al., 2021).
Material Science and Coordination Chemistry
In material science and coordination chemistry, oxime derivatives serve as ligands in metal complexes with interesting properties. Vologzhanina et al. (2015) detailed the interaction of a pyrazole-containing oxime with copper(II) chloride, leading to a binuclear complex with antiferromagnetic coupling. This research underlines the utility of oximes in constructing metal-organic frameworks and complexes with potential applications in magnetism, catalysis, and electronics (Vologzhanina et al., 2015).
Antimicrobial Activity
The antimicrobial activity of oxime derivatives also represents a critical area of research. Liu et al. (2012) synthesized novel pyrazole-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, demonstrating moderate inhibitory activity against specific fungal pathogens. Such studies are essential for developing new antimicrobial agents in response to the growing challenge of antibiotic resistance (Liu et al., 2012).
Propriétés
IUPAC Name |
(NE)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRUIZMBUAUSN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

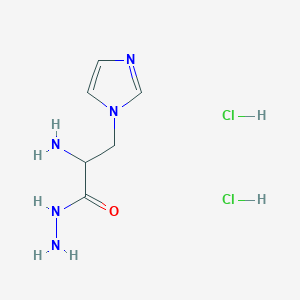
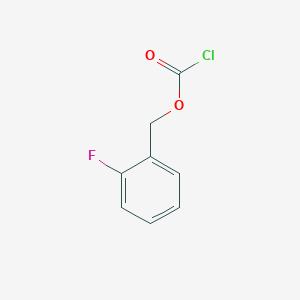
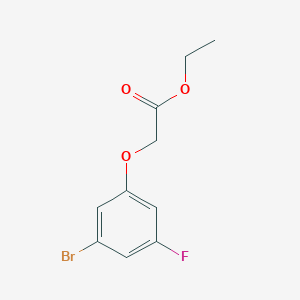

![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)
![2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2924378.png)
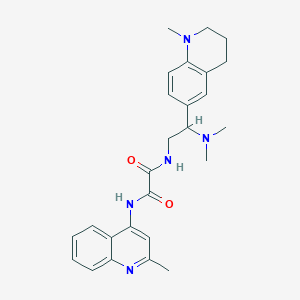
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole](/img/structure/B2924384.png)
![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)
